N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features a furan ring, a quinazolinone moiety, and a glycinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate acylating agent to introduce the quinazolinone moiety. The final step involves coupling the intermediate with glycinamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazolinone moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the quinazolinone moiety could produce a dihydroquinazolinone derivative.
Scientific Research Applications
N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The furan ring and quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O4 |
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Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C17H16N4O4/c22-15(18-8-12-4-3-7-25-12)9-19-16(23)10-21-11-20-14-6-2-1-5-13(14)17(21)24/h1-7,11H,8-10H2,(H,18,22)(H,19,23) |
InChI Key |
ACVPKGUMWTUSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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